molecular formula C9H9FO B071234 6-fluoro-2,3-dihydro-1H-inden-4-ol CAS No. 161178-27-4

6-fluoro-2,3-dihydro-1H-inden-4-ol

Cat. No. B071234
M. Wt: 152.16 g/mol
InChI Key: JUZRQHDTSQCKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-2,3-dihydro-1H-inden-4-ol, also known as FDIO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FDIO is a highly reactive molecule that can be used in a variety of experiments, including those related to chemical synthesis, biochemistry, and pharmacology. In

Mechanism Of Action

6-fluoro-2,3-dihydro-1H-inden-4-ol acts as a ROS sensor by undergoing a fluorine substitution reaction with ROS, resulting in the formation of a highly fluorescent compound. This reaction is specific to ROS and does not occur with other reactive species, such as reactive nitrogen species (RNS). The fluorescence of 6-fluoro-2,3-dihydro-1H-inden-4-ol can be measured using a variety of techniques, including fluorescence microscopy and spectroscopy.

Biochemical And Physiological Effects

6-fluoro-2,3-dihydro-1H-inden-4-ol has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and apoptosis in cancer cells. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-fluoro-2,3-dihydro-1H-inden-4-ol in lab experiments is its high sensitivity and specificity for ROS detection. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol is easy to synthesize and can be used in a variety of experimental systems, including cell cultures and animal models. However, one limitation of using 6-fluoro-2,3-dihydro-1H-inden-4-ol is its potential toxicity, which can vary depending on the experimental conditions and the concentration used.

Future Directions

There are several future directions for research related to 6-fluoro-2,3-dihydro-1H-inden-4-ol, including its use as a diagnostic tool for diseases related to oxidative stress, such as cardiovascular disease and diabetes. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol could be used as a therapeutic agent for cancer and neurodegenerative diseases, either alone or in combination with other drugs. Finally, further studies are needed to determine the optimal experimental conditions for using 6-fluoro-2,3-dihydro-1H-inden-4-ol in various experimental systems, as well as to investigate its potential side effects and toxicity.

Synthesis Methods

6-fluoro-2,3-dihydro-1H-inden-4-ol can be synthesized using a variety of methods, including the Grignard reaction, Friedel-Crafts acylation, and the Pd-catalyzed Suzuki-Miyaura coupling reaction. The most common method involves the reaction of 2,3-dihydro-1H-inden-4-ol with fluorine gas in the presence of a catalyst, such as iron(III) fluoride. This reaction yields 6-fluoro-2,3-dihydro-1H-inden-4-ol as a white crystalline solid with a melting point of 92-94°C.

Scientific Research Applications

6-fluoro-2,3-dihydro-1H-inden-4-ol has a wide range of applications in scientific research, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) and as a precursor for the synthesis of other compounds. In addition, 6-fluoro-2,3-dihydro-1H-inden-4-ol has been used in studies related to oxidative stress, neurodegenerative diseases, and cancer.

properties

CAS RN

161178-27-4

Product Name

6-fluoro-2,3-dihydro-1H-inden-4-ol

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C9H9FO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2

InChI Key

JUZRQHDTSQCKEP-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C(=CC(=C2)F)O

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)F)O

synonyms

1H-Inden-4-ol,6-fluoro-2,3-dihydro-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.